molecular formula C5H4BrClN2O B13657986 3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one

3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one

Cat. No.: B13657986
M. Wt: 223.45 g/mol
InChI Key: QVFVPJYTCDGJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one is a heterocyclic compound that contains both bromine and chlorine substituents on a pyrazinone ring. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one typically involves the halogenation of a pyrazinone precursor. A common method might include:

    Starting Material: 1-methylpyrazin-2(1H)-one

    Reagents: Bromine (Br2) and Chlorine (Cl2)

    Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) at low temperatures to control the reactivity of the halogens.

Industrial Production Methods

Industrial production methods would likely involve similar halogenation reactions but on a larger scale, with optimized conditions for yield and purity. Continuous flow reactors might be used to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The pyrazinone ring can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyrazinones can be formed.

    Oxidation Products: Oxidized derivatives of the pyrazinone ring.

    Reduction Products: Reduced forms of the pyrazinone ring.

Scientific Research Applications

3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application:

    Biological Activity: If used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating certain pathways.

    Chemical Reactions: The bromine and chlorine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloropyrazine-2(1H)-one
  • 3-Bromo-1-methylpyrazin-2(1H)-one
  • 5-Chloro-1-methylpyrazin-2(1H)-one

Biological Activity

Overview

3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With the molecular formula C₆H₄BrClN₂O, this compound features a pyrazinone core structure, which is often associated with various biological properties. The presence of halogen substituents (bromine and chlorine) is believed to influence its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions may lead to the inhibition or activation of various biological pathways, which can result in antimicrobial and anticancer effects. The bromine and chlorine substituents enhance the compound's binding affinity to these targets, potentially increasing its efficacy in therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest significant antibacterial potency, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Preliminary investigations have also explored the anticancer potential of this compound. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the disruption of cellular homeostasis and induction of oxidative stress, leading to cell death .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals unique features that may contribute to its biological activity. Below is a summary table highlighting key structural similarities and differences:

Compound NameSimilarity IndexKey Features
4-Bromo-1-methylpyridin-2(1H)-one0.85Lacks chlorine substitution; different reactivity
3-Amino-5-bromo-1-methylpyridin-2(1H)-one0.88Contains an amino group; potential for different biological activity
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one0.83Fluorinated; may exhibit enhanced lipophilicity
3,5-Dibromo-1-methylpyridin-2(1H)-one0.83Additional bromine; increased reactivity

The unique combination of bromine and chlorine in this compound distinguishes it from these similar compounds, potentially enhancing its biological activity through specific interactions with biological targets.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in various biological assays:

  • Antibacterial Activity : A study assessed the compound's antibacterial effects against a range of Gram-positive and Gram-negative bacteria. Results indicated that at concentrations as low as 50 μg/mL, the compound effectively inhibited bacterial growth.
  • Anticancer Efficacy : In another study focusing on cancer cell lines, treatment with this compound resulted in significant reductions in cell viability, with IC50 values ranging from 10 to 20 μM across different cell lines.

Properties

Molecular Formula

C5H4BrClN2O

Molecular Weight

223.45 g/mol

IUPAC Name

3-bromo-5-chloro-1-methylpyrazin-2-one

InChI

InChI=1S/C5H4BrClN2O/c1-9-2-3(7)8-4(6)5(9)10/h2H,1H3

InChI Key

QVFVPJYTCDGJJS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C(C1=O)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.